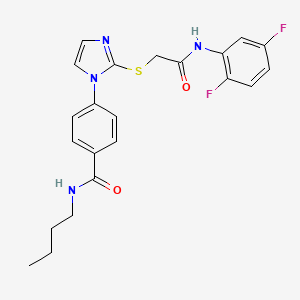
4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate, also known as DMAP or 4-DMAP, is a chemical compound that has been widely used in scientific research. It is a highly reactive molecule that is commonly used as a catalyst in organic chemistry reactions.
Mécanisme D'action
The mechanism of action of 4-4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate as a catalyst is based on its ability to activate nucleophiles through the formation of a reactive intermediate. This intermediate is then able to attack the electrophilic substrate, leading to the formation of the desired product. The exact mechanism of action may vary depending on the specific reaction being catalyzed.
Biochemical and Physiological Effects:
While 4-4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate is primarily used as a catalyst in organic chemistry reactions, it has also been shown to have some biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have vasodilatory effects, which may be useful in the treatment of certain cardiovascular conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate as a catalyst is its high reactivity and selectivity. It is also relatively easy to synthesize and purify, making it a cost-effective option for many research labs. However, 4-4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate can be highly toxic and must be handled with care. It is also sensitive to air and moisture, which can affect its stability and effectiveness.
Orientations Futures
There are many potential future directions for research involving 4-4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate. One area of interest is the development of new synthetic methods using 4-4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate as a catalyst. Another area of interest is the investigation of its biochemical and physiological effects, particularly in the treatment of cardiovascular and neurological conditions. Additionally, the use of 4-4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate in the synthesis of new pharmaceutical compounds is an area of ongoing research. Further studies are needed to fully understand the potential applications and limitations of this compound.
Conclusion:
In conclusion, 4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate, or 4-4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate, is a highly reactive molecule that has been widely used as a catalyst in organic chemistry reactions. Its biochemical and physiological effects, as well as its potential applications in the development of new pharmaceutical compounds, make it an area of ongoing research. While it has many advantages as a catalyst, it must be handled with care due to its toxicity and sensitivity to air and moisture.
Méthodes De Synthèse
The synthesis of 4-4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate is typically achieved through the reaction of propargyl alcohol and 4-dimethylaminopyridine in the presence of a strong acid catalyst. The resulting product is then purified through recrystallization or column chromatography. The purity of the compound is crucial for its effectiveness as a catalyst.
Applications De Recherche Scientifique
4-4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate has been widely used in scientific research for its catalytic properties. It has been used as a catalyst in various organic chemistry reactions, including the synthesis of esters, amides, and lactones. It has also been used in the synthesis of pharmaceutical compounds, such as anti-cancer drugs and antibiotics.
Propriétés
IUPAC Name |
N,N-dimethyl-1-prop-2-ynylpyridin-1-ium-4-amine;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N2.ClHO4/c1-4-7-12-8-5-10(6-9-12)11(2)3;2-1(3,4)5/h1,5-6,8-9H,7H2,2-3H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXYFUFWQYOYQB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)CC#C.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[6-methoxy-2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2882723.png)
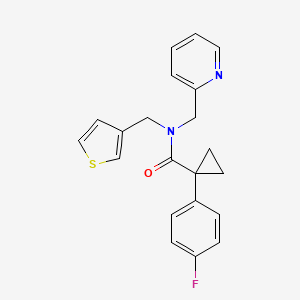
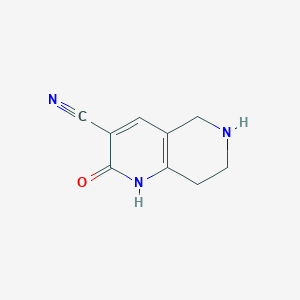
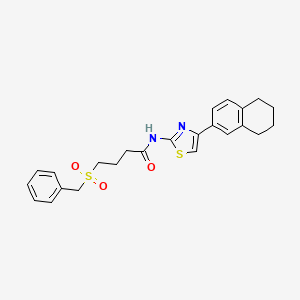
![(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate](/img/structure/B2882730.png)
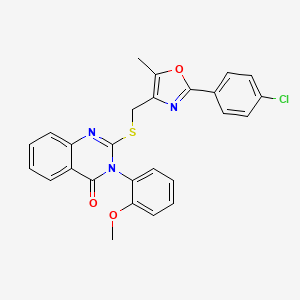
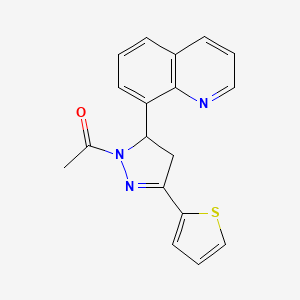
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2882734.png)
![2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2882735.png)
![2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2882737.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2882742.png)
![(2-Ethylbenzo[d]thiazol-6-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone](/img/structure/B2882743.png)
